molecular formula C15H15NO4S2 B5838534 2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B5838534
M. Wt: 337.4 g/mol
InChI Key: UWCRPWYGSNLEGS-UHFFFAOYSA-N
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Patent
US09221787B2

Procedure details

A solution of potassium trimethylsilanoate (0.141 g) in dry THF (5 ml) was added to a cooled solution of ethyl 2-benzenesulphonylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylate (Intermediate 1, 0.076 g) in dry THF (5 ml). The resultant cloudy solution was stirred at room temperature for 2 hours. Further potassium trimethylsilanoate (0.076 g) was added and the resultant mixture was stirred for a total of 72 hours. The mixture was then stirred and heated at 60° C. for a total of 48 hours. The resultant mixture was diluted with water and acidified to pH1 by addition of concentrated hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was triturated with ether. The solid was collected by filtration and air dried to give 2-benzenesulphonylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (0.034 g) as an off white solid.
[Compound]
Name
potassium trimethylsilanoate
Quantity
0.141 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium trimethylsilanoate
Quantity
0.076 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH:10][C:11]2[S:15][C:14]3[CH2:16][CH2:17][CH2:18][CH2:19][C:13]=3[C:12]=2[C:20]([O:22]CC)=[O:21])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl>C1COCC1.O>[C:1]1([S:7]([NH:10][C:11]2[S:15][C:14]3[CH2:16][CH2:17][CH2:18][CH2:19][C:13]=3[C:12]=2[C:20]([OH:22])=[O:21])(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
potassium trimethylsilanoate
Quantity
0.141 g
Type
reactant
Smiles
Name
Quantity
0.076 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
potassium trimethylsilanoate
Quantity
0.076 g
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant cloudy solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for a total of 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.034 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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